molecular formula C21H24N6O3 B6450025 6-[5-(3,5-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548988-16-3

6-[5-(3,5-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6450025
CAS No.: 2548988-16-3
M. Wt: 408.5 g/mol
InChI Key: KDPWJLDWDWGUPY-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold substituted at the C6 position with a 3,5-dimethoxybenzoyl group and a methyl group at the N9 position. The structure combines a planar purine core with a conformationally constrained pyrrolopyrrole moiety, which may enhance binding specificity in biological systems.

Synthesis pathways for analogous purine derivatives (e.g., ) typically involve nucleophilic substitution at the C6 position and functionalization at N8.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-25-12-24-18-19(25)22-11-23-20(18)26-7-14-9-27(10-15(14)8-26)21(28)13-4-16(29-2)6-17(5-13)30-3/h4-6,11-12,14-15H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPWJLDWDWGUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with three analogues:

Compound Name C6 Substituent N9 Substituent Molecular Weight Notable Functional Groups
6-[5-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine (Target) 3,5-Dimethoxybenzoyl-pyrrolopyrrole Methyl ~458.5 (est.) Methoxy, carbonyl, bicyclic amine
6-(3,5-Dimethoxybenzylamino)-9-(oxan-2-yl)-9H-purine () 3,5-Dimethoxybenzylamine Tetrahydropyran 369.42 Methoxy, amine, ether
6-{5-[(3,5-Difluorophenyl)methanesulfonyl]-pyrrolopyrrole}-9-methyl-9H-purine (BJ01320, ) 3,5-Difluorophenyl-methanesulfonyl-pyrrolopyrrole Methyl 434.46 Sulfonyl, fluorine, bicyclic amine
6-[5-(5-Bromopyridine-3-carbonyl)-pyrrolopyrrole]-9-methyl-9H-purine (BJ51322, ) 5-Bromopyridine-3-carbonyl-pyrrolopyrrole Methyl 428.29 Bromine, pyridine, carbonyl, bicyclic amine
Key Observations:
  • Substituent Diversity : The target compound’s C6 3,5-dimethoxybenzoyl group contrasts with sulfonyl (BJ01320), bromopyridine (BJ51322), and benzylamine () groups. These modifications alter electronic properties and steric bulk.
  • Functional Groups : Methoxy (electron-donating) in the target vs. fluorine (electron-withdrawing) in BJ01320 and bromine (heavy atom) in BJ51322 may influence solubility and crystallinity .

Crystallographic and Conformational Insights

  • The bicyclic pyrrolopyrrole in the target likely imposes rigidity, reducing conformational flexibility compared to benzylamine or tetrahydropyran-substituted analogues .
  • BJ01320 and BJ51322: The sulfonyl and bromopyridine groups may enhance hydrogen-bond acceptor capacity or metal coordination, respectively. The bromine in BJ51322 could facilitate X-ray crystallography via anomalous scattering .

Research Findings and Implications

  • Biological Relevance : The purine scaffold is common in kinase inhibitors and antiviral agents. The target’s bicyclic amine may enhance selectivity for enzymes with deep binding pockets.
  • Physicochemical Properties : Methoxy groups improve solubility but may reduce metabolic stability compared to halogenated analogues.
  • Crystallography : SHELX-based refinements () are widely used for such compounds, though the absence of explicit data for the target necessitates further structural characterization.

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